[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid
Description
Properties
IUPAC Name |
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160595 | |
| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-63-9 | |
| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenation
A ketone precursor, such as 4-[(3-hexylphenyl)amino]-4-oxobut-2-enoic acid, is subjected to hydrogenation using a chiral catalyst (e.g., Rh-DuPHOS or Ru-BINAP). This method achieves >95% enantiomeric excess (ee) under optimized conditions.
Reaction Conditions :
Chiral Auxiliary Approach
A Evans oxazolidinone auxiliary is attached to the keto-acid intermediate. After phosphorylation and coupling, the auxiliary is cleaved via hydrolysis.
Steps :
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Auxiliary Attachment :
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React the keto-acid with (S)-4-benzyl-2-oxazolidinone using DCC/HOBt.
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Phosphonation and Coupling :
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Perform phosphorylation and hexylphenylamine coupling as described in Section 1.
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Auxiliary Removal :
Coupling of the Hexylphenyl Moiety
The 3-hexylphenylamino group is introduced via amide bond formation between a keto-phosphonic acid intermediate and 3-hexylphenylamine.
Procedure :
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Activation of Carboxylic Acid :
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Convert the phosphonic acid’s keto-carboxylic acid to an acid chloride using SOCl₂.
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Amide Coupling :
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React the acid chloride with 3-hexylphenylamine (1:1.1 ratio) in dichloromethane (DCM) with triethylamine as a base.
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Stir at 25°C for 4 hours.
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Workup :
| Method | Catalyst/Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP/MeOH | 25°C | 88 | 96 |
| Chiral Auxiliary | LiOH/H₂O₂ | 0°C → 25°C | 78 | 99 |
| Classical Arbuzov | PBr₃/THF | 120°C | 65 | N/A |
Purification and Characterization
Final purification employs recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Characterization via:
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid
- CAS Registry Number : 909725-63-9
- Molecular Formula : C₁₆H₂₇N₂O₄P
- Molecular Weight : 342.37 g/mol
- Stereochemistry : Defined (3S) configuration at the chiral center .
Comparison with Structural Analogs
Stereoisomers: (3R) vs. (3S) Configurations
Key Insight: Stereochemistry critically influences receptor binding. The (3S) form is explicitly linked to S1P1 antagonism, while the (3R) form (ML5) is noted as an antagonist in computational studies , though quantitative data is lacking.
Salts and Derivatives
Key Insight : Salt forms (e.g., trifluoroacetate) are utilized to optimize physicochemical properties without altering core bioactivity.
Alkyl Chain Modifications: Hexyl vs. Octyl
Key Insight : Longer alkyl chains (e.g., octyl in VPC44116) may improve pharmacokinetic profiles but could reduce aqueous solubility.
Phosphonic Acid vs. Phosphate Esters
Key Insight : Phosphonic acids exhibit greater metabolic stability compared to phosphate esters, making them preferable for prolonged receptor modulation.
Research Findings and Activity Trends
- Potency : The (3S) compound’s Ki = 2.84 μM is comparable to early-generation S1P1 antagonists but less potent than clinical candidates like fingolimod (Ki ~ nM range).
- Structural Tolerance : Beta-oxa modifications in fosmidomycin analogs (e.g., beta-oxa-FR900098) retain activity , suggesting that similar substitutions in the (3S) compound’s backbone may be feasible.
- Stereochemical Specificity : Pure enantiomers (e.g., (3S) vs. racemic mixtures like W146) often show enhanced target selectivity .
Data Gaps :
- Activity data for (3R) enantiomer.
- Direct comparisons of (3S) compound with clinical-stage S1P1 modulators.
Biological Activity
[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid, also known as W146, is a phosphonic acid derivative with significant biological activity, particularly as a selective antagonist of sphingosine-1-phosphate receptor subtype 1 (S1P1). This compound has garnered attention for its potential therapeutic applications, especially in the context of hematopoietic stem cell mobilization and cancer treatment.
- Molecular Formula : C16H27N2O4P
- Molecular Weight : 342.37 g/mol
- CAS Number : 909725-63-9
W146 acts primarily by antagonizing the S1P1 receptor, which plays a crucial role in various physiological processes, including immune cell trafficking and vascular integrity. The inhibition of S1P1 signaling can lead to enhanced mobilization of hematopoietic stem progenitor cells (HSPCs) from the bone marrow into peripheral blood, which is critical for therapeutic applications in regenerative medicine and transplantation.
In Vitro Studies
Research indicates that W146 effectively enhances the mobilization of KSL-HSPCs (Kit+/Sca-1+/Lin-) when used in conjunction with AMD3100, a known CXCR4 antagonist. This combination significantly increases the number of HSPCs available for therapeutic use, suggesting that W146 can potentiate stem cell mobilization strategies in clinical settings .
In Vivo Studies
In vivo experiments have demonstrated that pretreatment with W146 leads to a marked increase in the mobilization of HSPCs following administration of AMD3100. Mice treated with W146 showed a statistically significant increase in circulating HSPCs compared to control groups, indicating its potential utility in enhancing stem cell collection for transplantation .
Case Studies
| Study | Objective | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Evaluate W146's effect on HSPC mobilization | Mice were pretreated with W146 followed by AMD3100 | Significant increase in KSL-HSPC mobilization into peripheral blood |
| Study 2 | Assess receptor selectivity of W146 | Binding assays against S1P receptor subtypes | High selectivity for S1P1 over S1P2 and S1P3 receptors |
| Study 3 | Investigate potential anti-cancer effects | Tumor models treated with W146 | Reduced tumor growth and altered immune response |
Pharmacological Profile
W146 has been characterized as a selective antagonist for S1P1 receptors, with minimal activity on other sphingosine phosphate receptors. This selectivity is advantageous for reducing off-target effects and enhancing its therapeutic profile.
Q & A
Advanced Research Question
- Mouse HSPC mobilization : Pretreat with W146 (1–5 mg/kg) before AMD3100 to assess synergism in peripheral blood cell counts .
- Ischemic stroke models : Evaluate neuroprotection by W146 in transient middle cerebral artery occlusion (tMCAO) mice, monitoring S1P1-dependent inflammatory responses .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS, noting rapid clearance due to phosphonic acid hydrophilicity .
What synthetic challenges are associated with this compound, and how can they be mitigated?
Basic Research Question
Key challenges include:
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to ensure (3S) configuration, verified by polarimetry or X-ray diffraction .
- Phosphonic acid stability : Store at -20°C under inert gas to prevent oxidation, and avoid aqueous solutions at extreme pH .
- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a counterion to separate diastereomers and by-products .
How does W146 compare to other S1P1 antagonists in terms of selectivity and off-target effects?
Advanced Research Question
- Selectivity profiling : Screen against S1P2/S1P3 using radioligand displacement assays; W146 shows >100-fold selectivity for S1P1 over S1P2/S1P3 .
- Off-target risks : Assess kinase inhibition (e.g., JAK/STAT) via kinome-wide profiling, as phosphonic acids may chelate metal cofactors .
- Species specificity : Validate activity in human vs. murine S1P1 receptors, noting conserved binding residues (e.g., Arg120, Glu121) .
What are the implications of W146's crystal structure in Plasmodium falciparum enzyme studies?
Advanced Research Question
The compound’s phosphonic acid group mimics phosphate moieties in enzyme substrates. Applications include:
- Hypoxanthine-guanine phosphoribosyltransferase (HGXPRT) inhibition : Co-crystallize W146 with Plasmodium falciparum HGXPRT to study transition-state analog interactions .
- Antimalarial drug design : Optimize substituents (e.g., hexylphenyl group) for improved binding to parasitic enzymes over human homologs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
